(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide
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Overview
Description
“(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide” is a chemical compound with the empirical formula C15H14N2O2 and a molecular weight of 254.28 . It is a solid substance .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C15H14N2O2 and it has a molecular weight of 254.28 .Scientific Research Applications
Corrosion Inhibition
(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide and related compounds have been studied for their potential as corrosion inhibitors. In a study on copper corrosion in nitric acid solutions, derivatives of acrylamide showed effectiveness as mixed-type inhibitors. These compounds significantly reduced the value of the double-layer capacitance and reached high efficiencies in protecting copper from corrosion in acid environments (Abu-Rayyan et al., 2022).
Antibacterial Properties
A study on new guaiacol-based polymers, which includes derivatives of this compound, revealed promising antibacterial properties. The study found that these polymers exhibit significant antibacterial activity against Bacillus subtilis, showcasing their potential for antimicrobial applications (Liu et al., 2011).
Biological Activity in Cancer Research
Derivatives of this compound have been investigated for their biological activities, particularly in cancer research. Studies have found that certain derivatives exhibit antioxidant activity, free-radical scavenging properties, and significant inhibition of tumor cell growth in various cancer cell lines (Obregón-Mendoza et al., 2018).
Anti-Fibrotic Agent
This compound derivatives have also been evaluated as anti-fibrotic agents. A particular derivative was found to be a potent inhibitor of the p300 histone acetyltransferase, showing effective anti-fibrotic activity in lung fibrosis models (Hwang et al., 2020).
Polymer Science
The compound and its derivatives have applications in polymer science. Studies have explored controlled radical polymerization techniques using acrylamide derivatives, potentially leading to advances in the synthesis of thermoresponsive polymers for drug delivery and other applications (Convertine et al., 2004).
Chemical Synthesis
This compound plays a role in the synthesis of novel compounds, including pyrimidine derivatives. Such compounds have been explored for their potential applications in pharmaceuticals, although studies have found varying levels of effectiveness (Mahmoud et al., 2011).
Mechanism of Action
Target of Action
Compounds like “(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide” often target proteins or enzymes in the body. For instance, similar compounds have been found to target enzymes like EGFR and VEGFR-2 .
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby modulating their activity. This can result in changes to the biochemical processes that these targets are involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if it targets EGFR and VEGFR-2, it might affect pathways related to cell growth and angiogenesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, compounds with higher lipophilicity often have better passive cellular uptake .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it induces ROS-mediated apoptosis in cancer cells, it could lead to cell death .
properties
IUPAC Name |
(E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXMGBLRXNJNJI-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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